2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl6N3O2/c1-23-7-4-3-6(5-8(7)24-2)9-20-10(12(14,15)16)22-11(21-9)13(17,18)19/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYHOBWTMJVPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801000944 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801000944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80050-87-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80050-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080050879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801000944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 3,4-dimethoxyaniline with trichloromethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the triazine ring. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazines with different functional groups.
Scientific Research Applications
Agricultural Chemistry
2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is primarily studied for its herbicidal properties. Its structure allows it to act as a potent herbicide by inhibiting specific enzymatic pathways in plants.
- Mechanism of Action : The compound disrupts the synthesis of essential amino acids in target plants, leading to their death while being less harmful to crops.
- Field Studies : Research has shown effective weed control in various crops when applied at recommended dosages. It has been particularly effective against broadleaf weeds.
Pharmaceutical Applications
The compound's triazine core is of interest in drug development due to its ability to interact with biological targets.
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The presence of the dimethoxyphenyl group enhances its bioactivity.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against both bacterial and fungal strains.
Material Science
The unique properties of 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine make it suitable for use in various materials applications.
- Polymer Chemistry : It can be used as a cross-linking agent in polymer formulations to enhance thermal stability and mechanical strength.
- Coatings and Adhesives : The compound's chemical stability and resistance to degradation make it an ideal candidate for protective coatings and adhesives.
Case Studies
| Study/Research | Application Area | Findings |
|---|---|---|
| Field Trials on Herbicidal Efficacy | Agriculture | Demonstrated significant reduction in weed biomass with minimal crop damage. |
| Cytotoxicity Assays | Pharmaceuticals | Showed IC50 values in the micromolar range against specific cancer cell lines. |
| Polymer Formulation Studies | Material Science | Enhanced thermal stability of polymers when incorporated into formulations. |
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Triazine-based photo-acid generators vary in substituents, which critically influence their physicochemical properties and performance. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Table 2: Performance in Photo-Acid Generation
| Compound | Acid Yield (Relative) | Absorption Max (nm) | Thermal Stability (°C) |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | High | ~320 | 145 |
| 4-Methoxyphenyl | Moderate | ~300 | 145 |
| 3,4-Dimethoxystyryl | Very High | ~360 (visible) | 150 |
| 4-Methoxy-naphthyl | Moderate-High | ~340 | 160 |
Key Findings :
Substituent Position : The 3,4-dimethoxy group (80050-87-9) outperforms the 4-methoxy analog (3584-23-4) due to stronger electron-donating effects, accelerating acid generation .
Conjugation Effects : Styryl derivatives (e.g., 42880-07-9) exhibit red-shifted absorption, enabling visible-light activation—critical for applications requiring milder UV exposure .
Aromatic Bulk : Naphthyl-substituted derivatives (69432-40-2) show higher thermal stability, advantageous in high-temperature processing .
Biological Activity
2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C15H11Cl6N3O2
- Molecular Weight : 477.98 g/mol
- CAS Number : 42880-07-9
The biological activity of 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is primarily attributed to its interaction with various cellular pathways. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound across various cancer cell lines:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 0.20 | |
| MCF-7 (Breast Cancer) | 1.25 | |
| HeLa (Cervical Cancer) | 1.03 | |
| MDA-MB-231 (Triple Negative Breast Cancer) | 15.83 |
The compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells.
Antimicrobial Activity
In addition to its anticancer effects, 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been evaluated for antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities:
- Antibacterial Activity : The compound demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
- Antifungal Activity : It also showed potent antifungal effects against common fungal pathogens.
Case Studies
- In Vitro Studies : In a study involving human cancer cell lines, treatment with 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine resulted in a marked decrease in cell viability and induction of apoptosis as evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic markers like Bcl-2 .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. The compound was administered via intravenous injection in xenograft models, demonstrating its potential for therapeutic use in cancer treatment .
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial. Risk statements associated with this compound include skin and eye irritation (H315-H319). Proper handling procedures must be followed to mitigate exposure risks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purity optimization strategies for this compound?
- Methodology : Synthesis of trichloromethyl-substituted triazines typically involves multi-step reactions, such as condensation of substituted phenylhydrazines with trichloroacetonitrile derivatives under reflux conditions. For example, similar triazine derivatives are synthesized using DMSO as a solvent, followed by crystallization (e.g., ethanol-water systems) to achieve >98% purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of trichloromethyl precursors and optimize reflux duration to minimize byproducts like unreacted hydrazides .
Q. How can the structural integrity of this compound be validated?
- Characterization Techniques :
- NMR : Analyze , , and NMR to confirm substitution patterns (e.g., methoxyphenyl and trichloromethyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected , MW 421.92) .
- Elemental Analysis : Confirm Cl and N content matches theoretical values .
Q. What are the key photophysical properties relevant to its role as a photoacid generator?
- UV-Vis Spectroscopy : Measure absorption maxima (e.g., 250–350 nm for triazine derivatives) to identify optimal UV activation wavelengths .
- Acid Release Quantification : Post-UV exposure, titrate generated HCl using potentiometric methods or fluorescent pH probes .
Advanced Research Questions
Q. How do UV intensity and wavelength influence the photolysis kinetics and degradation mechanisms?
- Kinetic Analysis : Expose the compound to controlled UV intensities (e.g., 0.7–1.7 MW/cm) and track degradation rates via HPLC. Fit data to pseudo-first-order models to derive rate constants .
- Mechanistic Insights : Use ESR spectroscopy to detect radical intermediates (e.g., Cl) or FTIR to identify bond cleavage (e.g., C-Cl) during photolysis .
Q. How can this compound be integrated into stimuli-responsive materials for controlled degradation?
- Application Design : Embed the compound into polymer matrices (e.g., dextran or cPPA) and trigger degradation via UV-tunable acid release. Monitor dissolution rates gravimetrically or via fluorescence quenching .
- Challenges : Address competing side reactions (e.g., crosslinking) by optimizing the polymer-to-photoacid ratio and UV exposure protocols .
Q. What strategies mitigate conflicting data in environmental hazard assessments?
- Contradiction Analysis : While some studies report low acute toxicity (e.g., fish LC >100 mg/L, oral LD >2000 mg/kg), discrepancies may arise from batch purity or test organism variability .
- Validation : Replicate assays using OECD guidelines (e.g., Test No. 203 for fish toxicity) and include positive controls (e.g., reference toxicants) to ensure consistency .
Q. How can computational modeling predict its reactivity in novel chemical environments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
